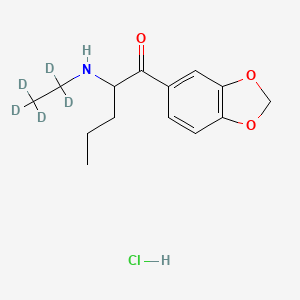

1-(1,3-Benzodioxol-5-yl)-2-(ethyl-d5-amino)-1-pentanone, monohydrochloride

Übersicht

Beschreibung

N-Ethyl-Pentylon-d5 (Hydrochlorid) ist ein deuteriertes Analogon von N-Ethyl-Pentylon, einem synthetischen Cathinon. Diese Verbindung wird hauptsächlich als analytisches Referenzmaterial in der forensischen und toxikologischen Forschung verwendet. Die Deuterium-Markierung (d5) hilft, es bei der Massenspektrometrie-Analyse von seinem nicht-deuterierten Gegenstück zu unterscheiden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Ethyl-Pentylon-d5 (Hydrochlorid) umfasst in der Regel die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung des Vorläufers, 1-(1,3-Benzodioxol-5-yl)-2-Nitropropen.

Reduktion: Die Nitrogruppe wird unter Verwendung eines Reduktionsmittels wie Lithiumaluminiumhydrid (LiAlH4) zu einem Amin reduziert.

Alkylierung: Das resultierende Amin wird dann mit Ethyl-d5-Bromid alkyliert, um die Deuteriumatome einzuführen.

Hydrochlorid-Bildung: Schließlich wird die freie Base durch Behandlung mit Salzsäure (HCl) in ihr Hydrochloridsalz umgewandelt.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Ethyl-Pentylon-d5 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Ethyl-Pentylon-d5 (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Es kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können es zurück in seine Aminform umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Ethyl-d5-Gruppe durch andere Alkyl- oder Arylgruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart einer Base wie Natriumhydrid (NaH) sind typische Reagenzien.

Hauptprodukte

Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Ketone oder Carbonsäuren liefern, während Substitutionsreaktionen eine Vielzahl alkylierter oder arylierter Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

N-Ethyl-Pentylon-d5 (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen:

Analytische Chemie: Es wird als interner Standard in der Massenspektrometrie verwendet, um N-Ethyl-Pentylon in biologischen Proben zu quantifizieren.

Forensische Toxikologie: Es hilft bei der Identifizierung und Quantifizierung von synthetischen Cathinonen in forensischen Untersuchungen.

Pharmakologische Studien: Forscher verwenden es, um die Pharmakokinetik und den Metabolismus von synthetischen Cathinonen zu untersuchen.

Umweltanalytik: Es hilft bei der Überwachung des Vorkommens von synthetischen Cathinonen in Umweltproben

Wirkmechanismus

N-Ethyl-Pentylon-d5 (Hydrochlorid) übt seine Wirkungen aus, indem es mit dem zentralen Nervensystem interagiert. Es wirkt hauptsächlich als Stimulans, indem es die Freisetzung von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin erhöht. Dies führt zu erhöhter Wachsamkeit, Euphorie und erhöhtem Energieniveau. Zu den molekularen Zielstrukturen gehören Monoamintransporter, die für die Wiederaufnahme dieser Neurotransmitter verantwortlich sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl Pentylone-d5 (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the precursor, 1-(1,3-benzodioxol-5-yl)-2-nitropropene.

Reduction: The nitro group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Alkylation: The resulting amine is then alkylated with ethyl-d5 bromide to introduce the deuterium atoms.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of N-ethyl Pentylone-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl Pentylone-d5 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: Nucleophilic substitution reactions can replace the ethyl-d5 group with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of alkylated or arylated derivatives .

Wissenschaftliche Forschungsanwendungen

N-ethyl Pentylone-d5 (hydrochloride) has several scientific research applications:

Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify N-ethyl Pentylone in biological samples.

Forensic Toxicology: It aids in the identification and quantification of synthetic cathinones in forensic investigations.

Pharmacological Studies: Researchers use it to study the pharmacokinetics and metabolism of synthetic cathinones.

Environmental Analysis: It helps in monitoring the presence of synthetic cathinones in environmental samples

Wirkmechanismus

N-ethyl Pentylone-d5 (hydrochloride) exerts its effects by interacting with the central nervous system. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include monoamine transporters, which are responsible for the reuptake of these neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

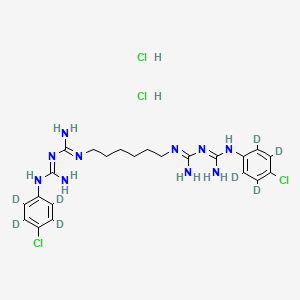

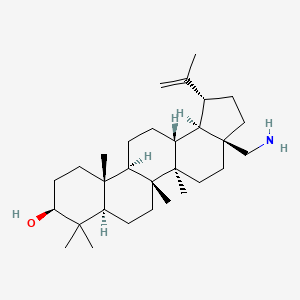

N-Ethyl-Pentylon: Das nicht-deuterierte Analogon, das ähnliche chemische Eigenschaften besitzt, aber die Deuteriummarkierung fehlt.

Methylon: Ein weiteres synthetisches Cathinon mit einer ähnlichen Struktur, aber einer anderen Alkylgruppe.

Ethylon: Ähnlich wie N-Ethyl-Pentylon, aber mit einer Ethylgruppe anstelle einer Pentylgruppe.

Einzigartigkeit

N-Ethyl-Pentylon-d5 (Hydrochlorid) ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders nützlich für analytische Anwendungen macht. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzisere Quantifizierung und Unterscheidung von nicht-deuterierten Analoga in der Massenspektrometrie .

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(1,1,2,2,2-pentadeuterioethylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H/i2D3,4D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDGINCOKQDLNS-CIIWIYAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(CCC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346152 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-[(D5)ethylamino]pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2320475-83-8 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-[(D5)ethylamino]pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

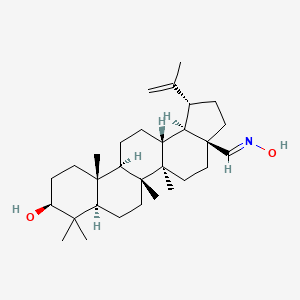

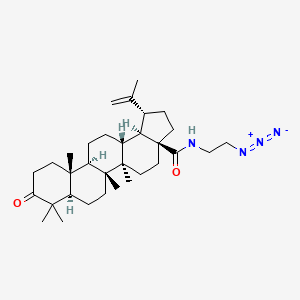

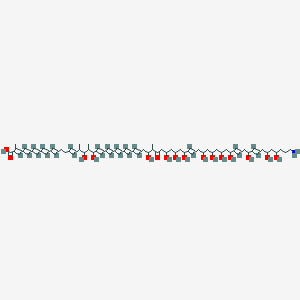

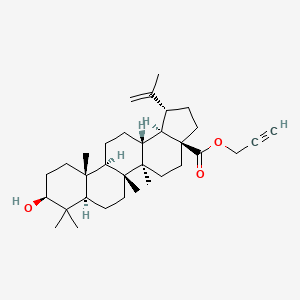

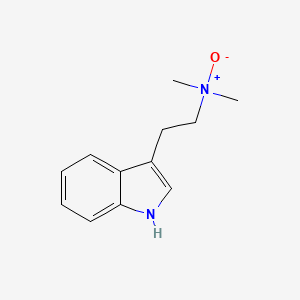

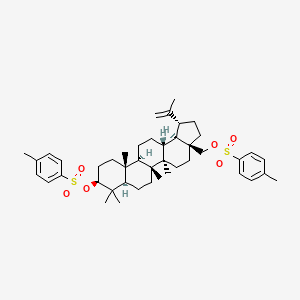

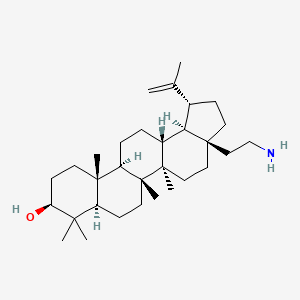

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)